Product packaging for (R)-4-(3-Piperidinyl)-1H-indole(Cat. No.:CAS No. 16176-75-3)

(R)-4-(3-Piperidinyl)-1H-indole

Cat. No.: B3419920
CAS No.: 16176-75-3
M. Wt: 200.28 g/mol
InChI Key: JWMGZQMVMZBMFM-UHFFFAOYSA-N
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Description

Historical Overview of the Compound's Discovery and Initial Academic Characterization

The synthesis of 4-(piperidin-3-yl)-1H-indole has been documented, with one method involving the reduction of 3-(1H-indol-4-yl)-3-piperidinol hydrochloride using lithium in a mixture of ammonia, tetrahydrofuran, and ethanol. prepchem.com The resulting racemic mixture can then be subjected to chromatographic separation to isolate the desired compound. prepchem.com Further research has focused on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. nih.govmdpi.com This involves the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary to yield the pure enantiomers. nih.govmdpi.com The absolute configuration of these enantiomers has been determined using single-crystal X-ray crystallography. mdpi.com

Rationale for Dedicated Academic Investigation of (R)-4-(3-Piperidinyl)-1H-indole

The dedicated academic investigation of this compound stems from the well-established biological significance of both the indole (B1671886) and piperidine (B6355638) structural motifs. ontosight.aiontosight.airesearchgate.netajchem-b.comnih.govontosight.ai Indole derivatives are present in a vast array of biologically active molecules and are known to interact with various biological targets, including neurotransmitter systems like serotonin (B10506) receptors. ajchem-b.comontosight.ai The piperidine ring is also a common feature in many pharmaceuticals, particularly those acting on the central nervous system. researchgate.netontosight.ai The combination of these two heterocyclic systems in a specific stereochemical configuration, as denoted by the (R)- designation, presents a unique chemical entity with the potential for novel pharmacological properties. ontosight.ai The conformational constraint introduced by the piperidine ring at the 4-position of the indole nucleus is of particular interest to researchers. mdpi.com

Positioning within Relevant Chemical Classes and Preclinical Pharmacological Landscapes

This compound belongs to the chemical class of piperidine-substituted indoles. ontosight.ai This class of compounds is extensively studied in medicinal chemistry due to the prevalence of the indole and piperidine moieties in numerous biologically active compounds. researchgate.netajchem-b.com

In the preclinical pharmacological landscape, this compound and its analogs are primarily investigated for their potential to interact with serotonin (5-HT) receptors. ontosight.aiontosight.ai The 5-HT receptor family, particularly the 5-HT1A subtype, is a significant target for the development of drugs for neuropsychiatric disorders. nih.gov The structural similarity of indole-containing compounds to the endogenous ligand serotonin makes them promising candidates for selective receptor modulation. ontosight.ai Research in this area aims to develop ligands with high affinity and selectivity for specific 5-HT receptor subtypes to achieve desired therapeutic effects with minimal side effects. iastate.eduacs.org

Key Research Questions and Objectives Pertaining to the Academic Study of this compound

The academic study of this compound is driven by several key research questions and objectives:

Synthesis and Stereochemical Control: A primary objective is the development of efficient and stereoselective synthetic routes to obtain the pure (R)-enantiomer. prepchem.comnih.govmdpi.comontosight.ai This is crucial as different stereoisomers of a compound can exhibit significantly different pharmacological activities.

Receptor Binding Affinity and Selectivity: A major focus is to determine the binding affinity and selectivity of this compound and its derivatives for various serotonin receptor subtypes, particularly the 5-HT1A receptor. nih.govnih.gov Radioligand binding assays are commonly employed for this purpose. nih.gov

Functional Activity: Researchers aim to characterize the functional activity of the compound at its target receptors. This involves determining whether it acts as an agonist, antagonist, or partial agonist. iastate.edubiorxiv.org

Structure-Activity Relationship (SAR) Studies: A key objective is to understand the relationship between the chemical structure of these compounds and their biological activity. nih.gov This involves synthesizing and testing a series of analogs to identify the structural features that are critical for potent and selective receptor interaction. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B3419920 (R)-4-(3-Piperidinyl)-1H-indole CAS No. 16176-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMGZQMVMZBMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002284
Record name 4-(Piperidin-3-yl)-1H-indole
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Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-47-0, 81887-48-1, 16176-75-3
Record name 1H-Indole, 4-(3-piperidinyl)-, (+-)-
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Record name 1H-Indole, 4-(3-piperidinyl)-, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Piperidin-3-yl)-1H-indole
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Record name 4-(piperidin-3-yl)-1H-indole
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Synthetic Methodologies and Chemical Derivatization of R 4 3 Piperidinyl 1h Indole

Stereoselective Synthesis of (R)-4-(3-Piperidinyl)-1H-indole

The synthesis of this compound in an enantiomerically pure form is a primary challenge, necessitating precise control over the stereochemistry of the piperidine (B6355638) ring and an efficient method for coupling it to the indole (B1671886) core at the C4-position.

Total Synthesis Approaches and Strategic Design

The total synthesis of this compound is most effectively approached through a convergent strategy. This involves the separate synthesis of two key building blocks: a suitably protected 4-functionalized indole and an enantiomerically pure (R)-3-aminopiperidine derivative. These fragments are then coupled in a later stage of the synthesis. This approach allows for greater flexibility and optimization of the synthesis of each component.

A plausible retrosynthetic analysis is depicted below:

Generated code

This convergent design is advantageous as it allows for the preparation of a variety of analogues by simply modifying either the indole or the piperidine precursor.

Enantioselective Catalysis in the Synthesis of this compound

The critical stereocenter in the target molecule is on the piperidine ring. Enantioselective catalysis plays a pivotal role in establishing this (R)-configuration. One prominent method involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, N-protected 3-aminopyridine (B143674) can be reduced using a chiral iridium catalyst to furnish the desired (R)-enantiomer of the protected 3-aminopiperidine with high enantioselectivity. researchgate.net

Another powerful approach is the use of transaminases. A transaminase catalyst can be employed in the asymmetric amination of an N-protected piperidin-3-one (B1582230) to produce the corresponding (R)-3-aminopiperidine derivative with high optical purity. niscpr.res.in This biocatalytic method offers mild reaction conditions and is environmentally friendly.

Convergent and Divergent Synthetic Pathways to the Compound

A convergent synthesis is the most logical approach for preparing this compound. This involves the late-stage coupling of a 4-haloindole derivative with a chiral piperidine fragment. The Buchwald-Hartwig amination is a particularly effective palladium-catalyzed cross-coupling reaction for this transformation, allowing for the formation of the C-N bond between the indole C4-position and the piperidine nitrogen. wikipedia.orgnih.gov

A hypothetical divergent synthesis could also be envisioned, starting from a common intermediate that already contains the indole-piperidine linkage. For instance, a Pictet-Spengler reaction between tryptamine (B22526) and a suitable aldehyde precursor to the piperidine ring could be a starting point. However, achieving the desired 4-substitution pattern on the indole and the correct stereochemistry on the piperidine ring through this route would be significantly more challenging and less modular for analogue synthesis.

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

The successful synthesis of the target compound relies on the efficient preparation of key precursors.

Synthesis of the Indole Precursor: A common and practical precursor for the indole moiety is 4-bromo-1H-indole. This can be synthesized through various methods, including the direct bromination of indole using reagents like N-bromosuccinimide (NBS). ontosight.ai The indole nitrogen is often protected to prevent side reactions during the subsequent coupling step. A benzenesulfonyl (Bs) or tert-butyloxycarbonyl (Boc) group are common choices for protecting the indole nitrogen.

Indole Precursor Synthesis
Starting Material 1H-Indole
Reagent N-Bromosuccinimide (NBS)
Product 4-Bromo-1H-indole
Protecting Group (Example) Benzenesulfonyl chloride
Protected Precursor 4-Bromo-1-(benzenesulfonyl)-1H-indole

Synthesis of the Piperidine Precursor: The synthesis of enantiomerically pure (R)-3-aminopiperidine derivatives is crucial. One established method starts from L-glutamic acid, which is converted through a multi-step sequence involving esterification, Boc-protection, reduction, and cyclization to yield N-Boc protected (R)-3-aminopiperidine. niscpr.res.in Alternatively, enzymatic resolution or asymmetric synthesis from prochiral piperidones can be employed. chemicalbook.com

(R)-Piperidine Precursor Synthesis (from L-Glutamic Acid)
Chiral Source L-Glutamic acid
Key Steps Esterification, N-Boc protection, Reduction of esters, Tosylation, Cyclization
Product (R)-N-Boc-3-aminopiperidine

Key Coupling Transformation: The cornerstone of the convergent synthesis is the coupling of the protected 4-bromoindole (B15604) with the protected (R)-3-aminopiperidine. The Buchwald-Hartwig amination is a highly suitable reaction for this purpose. This palladium-catalyzed reaction typically utilizes a phosphine (B1218219) ligand and a base to facilitate the C-N bond formation. wikipedia.orgnih.gov Following the coupling, the protecting groups on both the indole and piperidine nitrogens are removed to yield the final product.

Buchwald-Hartwig Coupling and Deprotection
Reactant 1 4-Bromo-1-(benzenesulfonyl)-1H-indole
Reactant 2 (R)-N-Boc-3-aminopiperidine
Catalyst Palladium(II) acetate
Ligand A suitable phosphine ligand (e.g., SPhos, XPhos)
Base Sodium tert-butoxide or potassium phosphate
Coupled Product (R)-1-(Benzenesulfonyl)-4-(1-Boc-piperidin-3-yl)-1H-indole
Deprotection Steps 1. Base-mediated removal of the benzenesulfonyl group. 2. Acid-mediated removal of the Boc group.
Final Product This compound

Derivatization Strategies for Analogues and Homologues of this compound

To explore the structure-activity relationships (SAR) of this compound, the synthesis of various analogues and homologues is essential.

Chemical Modifications at the Indole Core for Structure-Activity Relationship (SAR) Studies

The indole core offers several positions for chemical modification to probe the impact on biological activity.

N1-Position: The indole nitrogen (N1) is a common site for derivatization. Alkylation, arylation, or acylation at this position can significantly influence the compound's properties. For instance, the introduction of small alkyl groups or substituted benzyl (B1604629) groups can modulate lipophilicity and steric interactions within a biological target. researchgate.netacs.org

C5 and C6-Positions: The benzene (B151609) ring of the indole nucleus can be substituted at the C5 and C6 positions. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the indole ring system, which can be critical for receptor binding. nih.gov For example, the synthesis can start from appropriately substituted anilines to introduce substituents like fluorine, chlorine, or methoxy (B1213986) groups at these positions.

Bioisosteric Replacements: Another advanced strategy for SAR studies involves the bioisosteric replacement of the indole core itself. Heterocyclic rings such as azaindoles or benzimidazoles can be synthesized to mimic the indole scaffold while presenting different hydrogen bonding patterns and electronic distributions. nih.govmdpi.comnih.gov This can lead to improved selectivity or pharmacokinetic properties.

Indole Core Derivatization for SAR Studies
Position Type of Modification
N1 Alkylation, Acylation, Arylation
C2 Introduction of small substituents
C3 Generally not modified in this scaffold to maintain the core structure.
C5 Halogenation, Methoxy groups, etc.
C6 Halogenation, Methoxy groups, etc.
C7 Introduction of substituents
Core Bioisosteric replacement (e.g., azaindole)

Substitutions and Transformations on the Piperidine Ring for Modulatory Effects

The piperidine moiety of this compound is a key site for chemical modification to modulate the pharmacological properties of the molecule. The nitrogen atom and the carbon atoms of the piperidine ring offer multiple handles for synthetic transformations.

N-alkylation of the piperidine nitrogen is a common strategy to introduce a wide range of substituents. Research has shown that the nature of the N-substituent can significantly impact the biological activity of the resulting compounds. nih.gov For instance, the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been achieved through N-alkylation of the racemic precursor with a chiral reagent, followed by separation of the diastereomers and subsequent removal of the chiral auxiliary. nih.gov

Another approach to modifying the piperidine ring involves transformations of the ring itself. For example, the introduction of unsaturation to create a tetrahydropyridine (B1245486) ring has been explored in related indole-piperidine scaffolds. Furthermore, the stereochemistry of the piperidine ring and its substituents has been shown to be a critical determinant of biological activity in various piperidine-containing compounds. nih.gov Studies on 4-(4-chlorophenyl)piperidine (B1270657) analogues have demonstrated that different stereoisomers (cis vs. trans) exhibit distinct selectivity profiles for monoamine transporters. nih.gov

The introduction of fluorine into the piperidine ring is another strategy employed to fine-tune the physicochemical properties of the molecule, such as basicity (pKa), which can in turn influence its pharmacokinetic profile.

The following table summarizes various substitutions on the piperidine ring of indole-piperidine scaffolds and their observed effects in research contexts.

Modification TypeExample Substituent/TransformationObserved Effects in Research
N-AlkylationPhenylacetic acid derivativesEnables separation of enantiomers and serves as a handle for further functionalization. nih.gov
Ring UnsaturationCreation of a tetrahydropyridine ringCan lead to an increase in potency in related azaindole-piperidine series.
Stereochemical VariationCis/trans isomerism of substituentsSignificantly alters selectivity for biological targets. nih.gov
FluorinationIntroduction of fluorine atomsCan reduce pKa, potentially improving oral absorption.

Linker Chemistry and Pro-Molecule Approaches in Academic Research Contexts

Linker chemistry and pro-molecule (prodrug) strategies are employed to optimize the properties of a lead compound. While specific examples of extensive linker and prodrug development for this compound are not widely detailed in the reviewed academic literature, the general principles are highly relevant.

Linker chemistry involves connecting the core scaffold to another molecule or a solid support. This is particularly relevant in the context of creating bivalent ligands or for use in chemical biology applications such as affinity chromatography. A study on an indole-based chemically cleavable linker demonstrated its utility for immobilizing bait compounds for protein pull-down experiments. nih.gov Such a strategy could theoretically be applied to this compound to investigate its protein binding partners. The insertion of a piperidine or piperazine (B1678402) ring within a linker has also been explored in the context of PROTACs (Proteolysis Targeting Chimeras) to increase rigidity and potentially improve solubility. nih.gov

A pro-molecule approach involves chemically modifying a drug to form a prodrug, which is inactive and is converted to the active drug in the body through enzymatic or chemical reactions. This strategy can be used to improve properties such as solubility, permeability, and metabolic stability. For amine-containing compounds like this compound, the piperidine nitrogen is a prime site for prodrug modification. Enzyme-cleavable linkers, such as peptides that are substrates for tumor-associated enzymes like cathepsin B, have been successfully used to create targeted cancer chemotherapeutics. nih.govunimi.it

The table below outlines some general linker and prodrug strategies that could be applicable to the this compound scaffold based on academic research in related fields.

StrategyLinker/Pro-Molecule TypePotential Application/Rationale
Linker ChemistryChemically cleavable linkers (e.g., based on malondialdehyde-indole condensation)Immobilization for affinity-based protein profiling. nih.gov
Linker ChemistryRigid linkers (incorporating piperidine/piperazine)Use in bivalent ligands or PROTACs to control geometry and improve properties. nih.gov
Pro-Molecule ApproachEnzyme-cleavable peptide linkers (e.g., Val-Cit)Targeted delivery of a payload to specific tissues or cells (e.g., tumors). nih.govunimi.it
Pro-Molecule ApproachEsterase-sensitive linkersTo improve oral bioavailability by masking a polar group.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact and improve efficiency. While a dedicated green synthesis for this compound is not extensively documented, several green approaches to the synthesis of indole and piperidine derivatives are highly relevant.

One of the core tenets of green chemistry is the use of environmentally benign solvents. Water is a highly desirable solvent, and research has shown that heterogeneous catalytic hydrogenation of unprotected indoles can be effectively carried out in water using a Pt/C catalyst with an acid activator. This method offers a green alternative to traditional methods that often use organic solvents.

The use of catalysis is another key principle of green chemistry. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For instance, the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates has been achieved using a chiral phosphoric acid catalyst. This approach avoids the use of heavy metals and can lead to high enantioselectivity.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly synthetic route. While specific biocatalytic methods for this compound were not found, the potential for using enzymes such as transaminases or hydrolases in the synthesis of chiral amines and piperidines is an active area of research.

The following table summarizes some green chemistry principles and their potential application in the synthesis of this compound and its precursors.

Green Chemistry PrincipleApplication in Indole/Piperidine SynthesisPotential Relevance to this compound
Use of Greener SolventsCatalytic hydrogenation of indoles in water.Reduction of a pyridinyl-indole precursor in an aqueous medium.
CatalysisAsymmetric organocatalysis for the synthesis of substituted piperidines.Enantioselective synthesis of the (R)-piperidine ring.
Atom EconomyMulti-component reactions to build molecular complexity in a single step.Convergent synthesis of the indole-piperidine scaffold.
Use of Renewable FeedstocksSynthesis from bio-based starting materials.Future potential to source starting materials from renewable resources.

Preclinical Pharmacological Investigations of R 4 3 Piperidinyl 1h Indole

In Vitro Receptor Binding and Functional Assays

The initial characterization of a novel compound's pharmacological activity commences with in vitro assays to determine its affinity for various biological targets and its functional effect upon binding. For (R)-4-(3-Piperidinyl)-1H-indole, these studies are crucial in elucidating its potential therapeutic applications.

Ligand Binding Profiling for Key Receptor Targets

The racemic mixture of 4-(3-Piperidinyl)-1H-indole, also known by its code RU-27251, has been identified as a modulator of the dopamine (B1211576) D2 receptor. wikipedia.org Specifically, binding assays have demonstrated its affinity for both the high- and low-affinity states of the D2 receptor.

Detailed binding affinity data for the racemate is presented in the table below. It is important to note that while this data provides a foundational understanding, the specific binding profile of the (R)-enantiomer may differ.

Receptor SubtypeLigandKd (nM)
Dopamine D2high[3H]Spiperone72
Dopamine D2low[3H]Spiperone11,600
Kd represents the dissociation constant, with a lower value indicating higher binding affinity.

This table is interactive. Click on the column headers to sort the data.

While the primary available data points to dopaminergic activity, the indole (B1671886) scaffold is a common feature in ligands for serotonin (B10506) receptors. wikipedia.org Indeed, RU-27251 is broadly described as a serotonin receptor modulator. wikipedia.org Further research into the specific affinities of the (R)-enantiomer at a wider range of serotonin receptor subtypes is warranted to fully characterize its binding profile.

Agonist, Antagonist, and Inverse Agonist Functional Characterization in Cellular Systems

Beyond simple binding, functional assays are critical to determine whether a compound activates, blocks, or elicits an opposite response at a receptor. For this compound, the racemate RU-27251 has been characterized as a dopamine receptor agonist. wikipedia.org This suggests that upon binding to the D2 receptor, it likely initiates a cellular response similar to that of the endogenous ligand, dopamine.

The specific functional activity of the (R)-enantiomer at dopamine and serotonin receptors, including its potency (EC50) and efficacy (Emax) as an agonist, or its ability to act as an antagonist (IC50), has not been detailed in the currently available literature. Such studies would be essential to refine the understanding of its pharmacological action.

Cellular Signaling Pathway Modulation Studies

The functional consequences of receptor binding are mediated through complex intracellular signaling cascades. As a dopamine D2 receptor agonist, this compound would be expected to modulate signaling pathways typically associated with this G protein-coupled receptor. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

In Vitro Enzyme Inhibition and Activation Studies

A comprehensive preclinical evaluation also includes screening for off-target effects, such as the inhibition or activation of key enzymes. There is currently no publicly available data on the in vitro enzyme inhibition or activation profile of this compound. Such studies would be necessary to assess its potential for drug-drug interactions, for example, by examining its effect on cytochrome P450 enzymes.

In Vivo Pharmacological Models (Non-Human Organisms)

To understand the physiological and behavioral effects of a compound in a whole organism, in vivo studies in animal models are indispensable.

Preclinical Behavioral Phenotyping in Animal Models

While specific behavioral studies on this compound are not detailed in the available literature, its profile as a dopamine D2 receptor agonist suggests potential effects on behaviors modulated by the dopaminergic system. These can include locomotor activity, reward-seeking behavior, and cognitive functions.

The table below outlines potential behavioral tests that could be employed to characterize the in vivo effects of this compound, based on its known in vitro targets.

Behavioral DomainPotential TestRationale
Locomotor ActivityOpen Field TestTo assess spontaneous motor activity, which can be modulated by dopamine agonists.
Antidepressant-like EffectsForced Swim TestThe involvement of serotonin and dopamine systems in mood regulation makes this a relevant assay.
Anxiolytic/Anxiogenic EffectsElevated Plus MazeTo evaluate anxiety-related behaviors, given the role of serotonin and dopamine in anxiety.
Cognitive FunctionNovel Object RecognitionTo assess learning and memory, which are influenced by dopaminergic and serotonergic neurotransmission.

This table is interactive and provides a framework for potential future in vivo studies.

Neurochemical and Electrophysiological Assessments in In Vivo Systems

In vivo studies are crucial for understanding how a compound affects the complex neurochemical and electrical signaling in a living organism. For a compound like this compound, these assessments would likely focus on its interaction with key neurotransmitter systems.

Neurochemical Assessments: Research on analogous indole-based compounds suggests that they can modulate various neurotransmitter systems. For instance, some 3-(4-piperidinylalkyl)indoles have been identified as potent and selective inhibitors of serotonin (5-HT) uptake. nih.gov A study on a related compound, TAK-147, which shares a piperidinyl moiety, demonstrated its ability to inhibit acetylcholinesterase (AChE) and moderately activate monoaminergic systems, leading to increased turnover of dopamine, noradrenaline, and serotonin in the rat brain. popline.orgnih.gov

Therefore, in vivo neurochemical studies for this compound would likely involve techniques such as microdialysis in conscious, freely moving animals to measure changes in extracellular levels of neurotransmitters and their metabolites in specific brain regions. The focus would likely be on monoamines (serotonin, dopamine, and norepinephrine) and acetylcholine (B1216132), given the known activities of similar compounds.

Electrophysiological Assessments: In vivo electrophysiology would be employed to examine the effects of this compound on the firing rates of neurons in specific brain circuits. Techniques like single-unit recording or local field potential recordings in anesthetized or freely moving animals would provide insights into the compound's impact on neuronal activity. For example, if the compound acts as a serotonin reuptake inhibitor, it would be expected to alter the firing patterns of serotonergic neurons in the raphe nuclei and their projection areas.

Organ-Specific Functional Studies in Defined Animal Models

Beyond the central nervous system, it is essential to understand the potential effects of a new chemical entity on other major organ systems. These studies are typically conducted in various animal models to assess organ function and potential liabilities.

For this compound, organ-specific functional studies would likely include:

Cardiovascular System: Evaluation of heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, telemetered animals (e.g., rats or dogs) to detect any potential cardiovascular effects.

Respiratory System: Assessment of respiratory rate and tidal volume.

Gastrointestinal System: Studies on gastrointestinal motility and transit.

Renal System: Evaluation of urine output and kidney function markers.

These studies are critical for building a comprehensive preclinical profile of the compound.

Preclinical Efficacy in Disease Models (Animal Studies Only)

The therapeutic potential of this compound would be evaluated in various animal models of human diseases. The choice of models would be guided by the compound's in vitro and in vivo pharmacological profile.

Investigation in Neurological Disorder Animal Models

Given that many indole derivatives with piperidine (B6355638) moieties are investigated for neurological conditions, this compound would likely be tested in models of:

Alzheimer's Disease: The structural similarity to compounds with cholinesterase inhibitory activity suggests potential evaluation in models of cognitive impairment. rsc.orgnih.gov For instance, scopolamine-induced amnesia models or transgenic mouse models of Alzheimer's disease could be employed to assess effects on learning and memory.

Parkinson's Disease: If the compound shows activity at dopaminergic or monoamine oxidase (MAO) systems, it might be evaluated in neurotoxin-based models like the 6-hydroxydopamine (6-OHDA) or MPTP models in rodents or non-human primates.

Huntington's Disease: While less common, if a specific mechanism relevant to Huntington's disease is identified, the compound could be tested in genetic or excitotoxic lesion models of this disorder. nih.gov

Exploration in Psychiatric Disorder Animal Models

The well-established role of serotonin in the pathophysiology of psychiatric disorders makes this a key area of investigation for indole-based compounds. nih.gov

Depression: Animal models such as the forced swim test, tail suspension test, and chronic unpredictable stress model would be used to assess potential antidepressant-like effects. researchgate.netresearchgate.net

Anxiety Disorders: The elevated plus-maze, light-dark box, and marble-burying tests are standard paradigms to evaluate anxiolytic-like activity. researchgate.net

Schizophrenia: Models that mimic aspects of schizophrenia, such as prepulse inhibition of the startle reflex or psychostimulant-induced hyperlocomotion, could be used to assess antipsychotic potential. researchgate.netdntb.gov.ua

Evaluation in Other Relevant Preclinical Disease Models

The diverse biological activities of indole-containing compounds open up possibilities for their evaluation in other disease models.

Pain: Given the involvement of the serotonergic system in pain modulation, this compound could be tested in models of nociceptive and neuropathic pain.

Malaria: Interestingly, the 3-piperidin-4-yl-1H-indole scaffold has been explored as a potential antimalarial chemotype. nih.gov Therefore, efficacy against Plasmodium falciparum could be investigated in relevant in vivo models.

The table below summarizes the potential preclinical investigations for this compound based on the activities of related compounds.

Area of Investigation Specific Assessment/Model Potential Rationale/Target
Neurochemical & Electrophysiological In vivo microdialysis, single-unit recordingModulation of serotonin, dopamine, and acetylcholine systems. nih.govpopline.orgnih.gov
Organ-Specific Function Cardiovascular telemetry, respiratory assessmentGeneral safety and tolerability profiling.
Neurological Disorders Alzheimer's, Parkinson's, and Huntington's disease models. nih.govCholinesterase inhibition, monoamine modulation. rsc.orgnih.gov
Psychiatric Disorders Depression, anxiety, and schizophrenia models. researchgate.netresearchgate.netdntb.gov.uaSerotonin reuptake inhibition, 5-HT receptor modulation. nih.govresearchgate.net
Other Disease Models Pain models, malaria infection models.Involvement of serotonergic pathways in pain, known antimalarial activity of the scaffold. nih.gov

Molecular Mechanisms of Action of R 4 3 Piperidinyl 1h Indole

Downstream Intracellular Signaling Cascades Activated or Modulated by (R)-4-(3-Piperidinyl)-1H-indole

Kinase and Phosphatase Activity Modulation:There is no evidence or research on whether this compound affects the activity of any protein kinases or phosphatases.

Further research and publication in peer-reviewed journals are required to elucidate the molecular pharmacology of this compound.

Gene Expression and Protein Synthesis Regulation

However, it is understood that modulators of G protein-coupled receptors (GPCRs), a primary target for many indole (B1671886) derivatives, can influence gene expression and protein synthesis as part of their downstream signaling cascades. For instance, the activation of certain signaling pathways, such as the ERK1/2 pathway, by GPCRs can lead to the phosphorylation of transcription factors, which in turn regulate the expression of specific genes. nih.gov Furthermore, some small molecules have been designed to act as protein-protein interaction (PPI) modulators, which can influence cellular processes by either stabilizing or disrupting protein complexes, including those involved in transcription and translation. nih.gov For example, PROTACs (Proteolysis-Targeting Chimeras) are designed to induce the degradation of target proteins, thereby directly affecting protein levels. nih.gov

Future research may explore whether this compound or its derivatives can influence these pathways, potentially through interactions with GPCRs or other cellular targets that ultimately impact gene expression and protein synthesis.

Modulatory Effects on Neurotransmitter Systems and Their Pathways

The 4-(3-piperidinyl)-1H-indole scaffold has been a subject of investigation for its potential to modulate various neurotransmitter systems, particularly the serotonergic and dopaminergic systems.

Derivatives of 4-(3-indolyl-alkyl) piperidine (B6355638) have been shown to affect the turnover of 5-hydroxytryptamine (5-HT, or serotonin) in the brain. nih.gov Some compounds within the broader class of 3-(4-piperidinylalkyl)indoles are potent and selective inhibitors of neuronal 5-HT uptake. nih.govnih.gov This action increases the concentration of serotonin (B10506) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

In addition to serotonin, some indole derivatives with piperidine or piperazine (B1678402) moieties have been shown to interact with dopamine (B1211576) receptors. For example, certain 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have been characterized as partial agonists at the dopamine D2 receptor. unc.edu These compounds can act on dopamine autoreceptors, leading to a decrease in dopamine synthesis and release. unc.edu This suggests that the indole-piperidine scaffold can be a versatile platform for designing ligands that modulate dopaminergic pathways.

The table below summarizes the observed effects of related indole derivatives on neurotransmitter systems.

Compound ClassObserved EffectNeurotransmitter SystemReference
4-(3-indolyl-alkyl) piperidine derivativesAffects brain 5-hydroxytryptamine turnoverSerotonergic nih.gov
3-(4-piperidinylalkyl)indolesPotent and selective inhibition of 5-HT uptakeSerotonergic nih.govnih.gov
3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indolesPartial agonism at D2 receptors; decreased dopamine synthesis and releaseDopaminergic unc.edu

It is important to note that while these findings for related compounds are indicative, specific studies on this compound are required to determine its precise modulatory effects on neurotransmitter systems.

Allosteric Modulation and Biased Agonism Concepts Related to this compound Activity

The concepts of allosteric modulation and biased agonism are crucial for understanding the nuanced pharmacological profiles of GPCR ligands, including potentially this compound.

Allosteric Modulation refers to the binding of a ligand to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous agonist. nih.gov This binding can modulate the receptor's response to the endogenous agonist in several ways:

Positive Allosteric Modulators (PAMs): Enhance the affinity or efficacy of the orthosteric agonist. nih.gov

Negative Allosteric Modulators (NAMs): Decrease the affinity or efficacy of the orthosteric agonist. nih.gov

Neutral Allosteric Ligands: Bind to an allosteric site without affecting the orthosteric ligand's activity but can block the binding of other allosteric modulators.

Allosteric modulators offer potential therapeutic advantages, including greater subtype selectivity and a ceiling effect on their modulatory activity, which can improve safety. nih.gov The development of allosteric modulators for dopamine receptors is an active area of research. nih.gov

Biased Agonism , also known as functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a single receptor. GPCRs can signal through G proteins (e.g., Gs, Gi/o) or through β-arrestin pathways. unc.edu A biased agonist might, for example, activate the G protein pathway with little to no recruitment of β-arrestin, or vice versa. nih.govunc.edu

Research into structure-inspired design has led to the development of β-arrestin-biased ligands for aminergic GPCRs. unc.edu For instance, studies on indole-aripiprazole hybrid compounds have shown that modifications to the indole nitrogen can switch a compound from being a balanced or G protein-preferring agonist to a β-arrestin-biased agonist. unc.edu Specifically, N-alkyl or aryl substitution on the indole moiety can abolish G protein-mediated signaling while retaining β-arrestin recruitment efficacy. unc.edu

The table below presents data on the biased agonism of some indole-aripiprazole hybrids at the D2 receptor.

CompoundSubstitutionG Protein Signaling (% Quinpirole Emax)β-Arrestin Recruitment (% Quinpirole Emax)BiasReference
1 UnsubstitutedPartial AgonistPartial AgonistWeak Arrestin Preference unc.edu
2 N-methylNo Agonist ActivityPartial AgonistArrestin Biased unc.edu
3 N-n-propylNo Agonist ActivityPartial AgonistArrestin Biased unc.edu

While these data are for related indole compounds, they highlight the potential for the this compound scaffold to exhibit biased agonism. Further investigation is needed to characterize the specific signaling profile of this compound and determine if it functions as a biased agonist or an allosteric modulator at its target receptors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R 4 3 Piperidinyl 1h Indole

Systematic Modification of the Indole (B1671886) Moiety and its Impact on Biological Activity

The indole nucleus of (R)-4-(3-Piperidinyl)-1H-indole is a critical component for its biological activity, and its modification has been a key strategy in SAR studies. The reactivity of the indole ring, particularly at the C2, C3, and N1 positions, allows for a wide range of chemical derivatizations. researchgate.netmdpi.com

Research has shown that substitutions on the indole ring can significantly modulate the affinity and efficacy of these compounds for their biological targets. For instance, in the context of developing 5-HT2A receptor antagonists, blocking the 6-position of the indole with a fluorine atom in a related series led to a compound with significantly increased affinity. nih.gov This suggests that this position may be susceptible to metabolic oxidation, and its modification can improve in vivo stability and potency. nih.gov

Furthermore, the position of substitution on the indole ring is crucial. Studies on related N-piperidinyl indoles have demonstrated that moving a substituent from the 3-position to the 2-position of the indole can alter the intrinsic activity and receptor selectivity of the compounds. nih.gov Specifically, 2-substituted indoles have shown higher binding affinity at the mu-opioid receptor (MOP) compared to their 3-substituted counterparts. nih.gov

Modification Position Observed Impact on Biological Activity Reference
Fluorination6-positionIncreased affinity for h5-HT2A receptors, improved bioavailability. nih.gov nih.gov
Methyl, Isopropyl, Phenyl substitution5'-position of pyrazolyl residueMarked loss of activity compared to trifluoromethyl group. acs.org acs.org
ArylationC2 and C3 positionsAltered receptor selectivity and affinity (e.g., for MOP). nih.gov nih.gov
Methoxy (B1213986) group4-positionHigher potency in certain series. dndi.org dndi.org
Introduction of a second substituent on the phenyl ringGenerally beneficial, leading to increased efficacy and potency. acs.org acs.org

Elucidation of Key Pharmacophores within the Piperidine (B6355638) Ring Structure

The piperidine ring of this compound is another key pharmacophoric element that significantly influences the compound's biological profile. Modifications to this ring, including the position of attachment to the indole, the nature of substituents, and its conformational flexibility, are critical determinants of activity.

The position of the piperidine nitrogen is a crucial factor. In a series of 2-phenyl-3-piperidylindoles, it was discovered that having the basic nitrogen at the 3-position of the piperidine was optimal for high affinity at h5-HT2A receptors without the need for further substitution on the piperidine ring. nih.gov This was a significant finding as it helped to mitigate off-target effects, such as high affinity for the IKr potassium channel, which was an issue with related 2-aryl-3-(4-piperidyl)indoles. nih.gov

Substituents on the piperidine ring can also dramatically alter biological activity. For example, the introduction of a fluorine atom to the piperidine ring has been shown to reduce the pKa of the basic nitrogen, leading to improved oral bioavailability. nih.govresearchgate.net However, in some cases, the piperidine ring is intolerant to most N-piperidinyl modifications. nih.gov

The nature of the substituent on the piperidine nitrogen can even determine whether a compound acts as an agonist or an antagonist at a particular receptor. In a series of N-(4-piperidinyl)-2-indolinones, modifications at the piperidyl N-1 position yielded both potent agonists and antagonists for the nociceptin (B549756) receptor (NOP). nih.gov This highlights the critical role of this position in modulating the functional activity of the molecule. nih.gov

Modification Position Observed Impact on Biological Activity Reference
Basic Nitrogen Position3-position of piperidineOptimal for h5-HT2A receptor affinity without further substitution. nih.gov nih.gov
Fluorination4-position of piperidineReduced pKa of basic nitrogen, improved oral bioavailability. nih.govresearchgate.net nih.govresearchgate.net
N-Piperidinyl ModificationsN-1 positionOften not well-tolerated, but can switch activity from agonist to antagonist. nih.govnih.gov nih.govnih.gov
Acyclic AnalogueReplacement of piperidineResulted in a loss of activity in some series. dndi.org dndi.org

Stereochemical Influences on Biological Activity and Receptor Selectivity

Stereochemistry plays a pivotal role in the biological activity and receptor selectivity of this compound and its analogues. nih.govmdpi.comresearchgate.net The specific three-dimensional arrangement of atoms in these molecules dictates how they interact with their biological targets, often leading to significant differences in potency and efficacy between enantiomers and diastereomers.

Studies have consistently shown that one enantiomer is often significantly more potent than the other. mdpi.com For example, in a series of antimalarial compounds, only the natural (5S, αS) isomers displayed significant potency, suggesting that the stereochemistry is critical for recognition by cellular transport systems. mdpi.com Similarly, the stereochemical effect on the antibacterial, antifungal, and anthelmintic activities of piperidin-4-one derivatives has been demonstrated. nih.gov

The conformational constraints imposed by the stereochemistry of the side chain have been shown to be an effective tool for optimizing both the activity and selectivity of various serotonin (B10506) transporter (SERT) inhibitors and 5-HT1A receptor ligands. nih.gov This underscores the importance of controlling the stereochemistry during the design and synthesis of new analogues to achieve the desired pharmacological effects.

Compound Series Stereochemical Feature Impact on Biological Activity Reference
3-Br-Acivicin Isomers(5S, αS) natural isomersSignificantly more potent as antimalarials. mdpi.com mdpi.com
Piperidin-4-one derivativesSpecific stereoisomersDemonstrated differences in antibacterial, antifungal, and anthelmintic activities. nih.gov nih.gov
Serotonin Transporter InhibitorsConformationally limited aminoethyl residueOptimized activity and selectivity. nih.gov nih.gov

Conformational Analysis and its Correlation with Receptor Binding Properties

The three-dimensional conformation of this compound analogues is intrinsically linked to their receptor binding properties. researchgate.net The flexibility or rigidity of the molecule, particularly the orientation of the indole and piperidine rings relative to each other, can significantly influence how the compound fits into the binding pocket of a receptor.

Conformational analysis, often aided by computational modeling and techniques like NMR spectroscopy, is crucial for understanding these relationships. nih.gov Studies have shown that conformational constraints in the side chain can be a powerful tool for optimizing activity and selectivity. nih.gov By locking the molecule into a specific "bioactive" conformation, it is possible to enhance its affinity for the target receptor while reducing interactions with off-target proteins.

The binding of a ligand can also induce conformational changes in the receptor itself. elifesciences.org For instance, different ligands can stabilize distinct inactive conformations of a receptor, leading to varying degrees of inverse agonism. elifesciences.org This highlights the dynamic nature of the ligand-receptor interaction and the importance of considering conformational flexibility in both the ligand and the receptor during drug design.

Influence of Substituents on Target Affinity and Efficacy Profiles

The nature and position of substituents on the this compound scaffold are critical determinants of its target affinity and efficacy. A wide range of substituents have been explored to fine-tune the pharmacological properties of these compounds.

In the development of 5-HT2A receptor antagonists, it was found that a trifluoromethyl group at a specific position was crucial for high activity, and its replacement with smaller groups like methyl or isopropyl led to a significant loss of potency. acs.org This suggests that the size and electronic properties of the substituent are key for optimal interaction with the receptor.

The introduction of polar functional groups, such as an amine or guanidine, at the 3-position of the indole in a series of N-piperidinyl indoles led to a modest improvement in NOP receptor binding affinity and potency. nih.gov Conversely, in other series, apolar compounds have shown better activities. researchgate.net

The strategic placement of substituents can also be used to block metabolic pathways and improve the pharmacokinetic profile of a compound. For example, blocking a site of metabolic oxidation with a fluorine atom has been shown to significantly increase oral bioavailability and half-life. nih.gov

The following table summarizes the effects of various substituents on the biological activity of this compound analogues:

Substituent Position Observed Effect Reference
Trifluoromethyl5'-position of pyrazolyl residueHigh activity as a 5-HT2A antagonist. acs.org acs.org
Methyl, Isopropyl, Phenyl5'-position of pyrazolyl residueMarked loss of activity compared to trifluoromethyl. acs.org acs.org
Amine, Guanidine3-position of indoleModest improvement in NOP receptor binding. nih.gov nih.gov
Fluorine6-position of indoleIncreased bioavailability and half-life. nih.gov nih.gov
2,4,5-TrifluorobenzylN-1 of piperidine~17-fold improvement in potency for activation of N1303K-CFTR. nih.gov nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.netnih.goveurjchem.com This approach is invaluable in the study of this compound analogues as it can help to predict the activity of novel compounds, guide the design of more potent and selective ligands, and provide insights into the key structural features that govern biological activity. nih.govnih.gov

QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR), to correlate these descriptors with the observed biological activity. researchgate.net The predictive power of the resulting model is then validated using an external test set of compounds. nih.gov

For indole-based compounds, various types of molecular descriptors have been used in QSAR studies, including constitutional, geometrical, topological, and functional group indices. researchgate.net These models have been successfully applied to predict the activity of compounds as diverse as HCV NS5B polymerase inhibitors and antioxidants. nih.govresearchgate.net

The insights gained from QSAR studies can be used to prioritize the synthesis of new analogues and to focus medicinal chemistry efforts on the most promising areas of chemical space. By identifying the key physicochemical properties that are associated with high activity, QSAR can significantly accelerate the drug discovery process. nih.gov

Computational Chemistry and Drug Design Applications for R 4 3 Piperidinyl 1h Indole

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like (R)-4-(3-Piperidinyl)-1H-indole might interact with a target protein at the atomic level.

Molecular docking simulations are employed to place the this compound scaffold into the binding pocket of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site. The results of these simulations can identify the most energetically favorable binding pose.

For a scaffold containing both an indole (B1671886) ring and a piperidine (B6355638) ring, the modes of interaction are diverse. The indole's aromatic ring can form π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. The indole's N-H group can act as a hydrogen bond donor, while the piperidine ring's nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. Docking studies on analogous 5-(piperidin-4-yl)-3-hydroxypyrazole scaffolds have shown that the piperidine moiety can be crucial for anchoring the ligand within the orthosteric binding site of receptors like the GABA-A receptor. nih.gov Similarly, in studies of EZH2 inhibitors, the indole and piperidine components are tightly constrained within a narrow hydrophobic channel of the protein's binding site. nih.gov

Once a plausible binding mode is identified, the specific amino acid residues that form key interactions with the ligand can be characterized. These interactions are critical for the stability of the ligand-protein complex. For the this compound scaffold, key interactions would likely include:

Hydrogen Bonds: The piperidine nitrogen and the indole N-H are prime candidates for forming hydrogen bonds with polar residues such as serine, threonine, aspartate, or glutamate. For example, studies on related compounds have highlighted hydrogen bonding to tyrosine residues as a stabilizing interaction. nih.gov

Hydrophobic Interactions: The indole ring and the aliphatic part of the piperidine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine, which often line the binding pocket. nih.gov

Cation-π Interactions: If the piperidine nitrogen is protonated, it can form a strong cation-π interaction with the aromatic side chain of residues like tyrosine or phenylalanine.

A hypothetical summary of key interactions for this compound with a target kinase, based on typical docking results, is presented below.

Interaction TypeLigand MoietyPotential Interacting Residues
Hydrogen Bond (Donor)Indole N-HAsp, Glu, Main-chain Carbonyl
Hydrogen Bond (Acceptor)Piperidine NSer, Thr, Asn, Gln
π-π StackingIndole RingPhe, Tyr, Trp
HydrophobicPiperidine Ring, Indole RingAla, Val, Leu, Ile, Met

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose and to understand how the binding of this compound might induce conformational changes in the target protein. nih.gov

By simulating the complex in a realistic environment (typically water with ions), researchers can observe whether the initial interactions predicted by docking are maintained over a period of nanoseconds to microseconds. nih.govuark.edu These simulations can reveal multiple, transient binding modes or confirm a single, stable binding state. nih.gov Furthermore, MD can highlight allosteric effects, where binding at one site induces conformational changes at a distant site on the protein, which can be crucial for its function. nih.gov The stability of key hydrogen bonds and the flexibility of different regions of the protein upon ligand binding are often analyzed to understand the dynamics of the interaction. nih.gov

De Novo Drug Design Strategies Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a core scaffold. The this compound structure is an excellent starting point for such strategies due to its synthetic tractability and the presence of multiple points for chemical modification.

Using this scaffold, computational methods can "grow" new functional groups from the indole or piperidine rings to optimize interactions with unoccupied sub-pockets within the target's binding site. This can involve adding substituents to the indole ring, the piperidine ring, or the piperidine nitrogen. The goal is to design new molecules with enhanced potency and selectivity. Synthetic strategies for creating libraries of indole-fused polyheterocycles demonstrate the feasibility of generating diverse analogues from a core structure. nih.gov For instance, a library of derivatives could be designed by computationally evaluating different substitutions, as shown in the table below.

Modification SiteProposed SubstituentRationale
Indole Ring (Position 5 or 6)-F, -Cl, -OCH3Explore electronic effects and fill small hydrophobic pockets
Piperidine Nitrogen-CH3, -C2H5, Benzyl (B1604629) groupModulate basicity (pKa) and explore larger hydrophobic regions
Indole Nitrogen-CH3, -CH2CH2OHBlock H-bond donation, introduce new H-bond acceptor/donor

Virtual Screening for Novel Ligands with this compound-like Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com If this compound is identified as a hit compound, its structure can be used as a template in a ligand-based virtual screen to find other compounds with similar shapes and chemical features from vast commercial or proprietary databases. nih.gov

Alternatively, in a structure-based virtual screen, the binding site of the target protein (with or without the initial ligand) is used as a template. mdpi.com Millions of compounds can be computationally docked into this site, and their predicted binding affinities are used to rank them. researchgate.netresearchgate.net The top-ranking compounds are then selected for experimental testing. This approach has been successfully used to identify novel inhibitors for various targets, including those with indole or piperidine cores. nih.govmdpi.com

Theoretical Pharmacokinetic and Pharmacodynamic Profiling (Computational)

Before committing to expensive and time-consuming synthesis and testing, computational methods can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. researchgate.netjaptronline.com This in silico profiling helps to identify potential liabilities early in the drug discovery process. alliedacademies.orgresearchgate.net

For this compound, various parameters can be calculated:

Lipinski's Rule of Five: Predicts drug-likeness and oral bioavailability. Properties like molecular weight (MW), logarithm of the partition coefficient (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors are assessed. frontiersin.org

Topological Polar Surface Area (TPSA): Correlates with drug absorption and blood-brain barrier penetration.

Solubility and Permeability: Predictions of aqueous solubility and permeability through biological membranes (e.g., Caco-2 permeability).

Metabolism Prediction: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes.

Toxicity Prediction: Screening for potential toxicophores or off-target interactions that could lead to adverse effects. frontiersin.org

A predicted ADMET profile for the parent compound is summarized in the following table.

PropertyPredicted Value/AssessmentSignificance
Molecular Weight (MW)~200 g/mol Compliant with Lipinski's rules (<500)
logP~2.0 - 2.5Optimal for cell permeability and solubility
Hydrogen Bond Donors2Compliant with Lipinski's rules (≤5)
Hydrogen Bond Acceptors1Compliant with Lipinski's rules (≤10)
TPSA~41 ŲSuggests good oral absorption and cell permeability
Blood-Brain Barrier (BBB) PermeationLikelyLow TPSA and moderate logP suggest potential CNS penetration
CYP InhibitionLow to moderate riskFurther evaluation needed for specific isoforms (e.g., CYP2D6, CYP3A4)
hERG InhibitionLow riskScaffold does not contain common hERG-blocking motifs
Synthetic Accessibility ScoreEasy to moderateThe core scaffold is readily synthesizable

These computational predictions provide a valuable initial assessment, guiding the selection and optimization of compounds with favorable pharmacokinetic and safety profiles. frontiersin.orgnih.gov

In Silico Assessment of Absorption and Distribution Potential

The absorption and distribution of a drug molecule are critical determinants of its bioavailability and efficacy. Computational tools predict these properties by calculating key physicochemical parameters.

Physicochemical Properties and Oral Bioavailability: Key descriptors for predicting oral absorption include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For instance, a study on 3-piperidin-4-yl-1H-indole derivatives, positional isomers of the target compound, identified a lead molecule with a molecular weight of 305 g/mol and a calculated logP (cLogP) of 2.42. nih.gov These values fall within the parameters defined by Lipinski's Rule of Five, suggesting good potential for oral absorption and drug-likeness. alliedacademies.org It is anticipated that this compound would exhibit similar favorable properties.

Another critical factor is the topological polar surface area (TPSA), which correlates with intestinal absorption and blood-brain barrier (BBB) penetration. Studies on various indole derivatives with linked heterocyclic moieties like piperidine have shown that these compounds can maintain a TPSA within ranges suitable for good oral absorption. benthamdirect.com A graphical method known as the "Boiled-Egg" model, which plots lipophilicity (WLOGP) against TPSA, is often used to predict passive gastrointestinal absorption and brain penetration. researchgate.net For many indole derivatives, these predictions indicate high potential for gastrointestinal absorption. researchgate.net

Table 1: Predicted Physicochemical and ADME Properties for Piperidinyl-Indole Analogs
ParameterPredicted Value/Range for AnalogsImplication for this compound
Molecular Weight (MW)~305 g/mol nih.govLikely compliant with drug-likeness rules
cLogP~2.42 nih.govGood balance of lipophilicity for absorption
Topological Polar Surface Area (TPSA)Variable, generally within favorable range for absorption benthamdirect.comPotential for good passive intestinal absorption
Gastrointestinal AbsorptionPredicted to be high researchgate.netHigh probability of being well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeationPredicted for some indole derivatives researchgate.netPotential to cross the BBB, dependent on specific structure

Computational Prediction of Metabolic Pathways and Stability

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions. Computational models can predict sites of metabolism (SOMs) and the resulting metabolites.

Metabolic Hotspots: The primary enzymes responsible for xenobiotic metabolism are the Cytochrome P450 (CYP) superfamily. nih.gov In silico software predicts which atoms in a molecule are most likely to be oxidized by these enzymes. For a compound like this compound, likely metabolic "hotspots" would include:

The indole ring: Aromatic hydroxylation can occur at various positions (e.g., C2, C5, C6, C7).

The piperidine ring: Oxidation can occur at carbons adjacent to the nitrogen atom (alpha-carbon oxidation) or at other positions on the ring, leading to hydroxylated derivatives.

The indole nitrogen (N-H): While less common, direct glucuronidation can be a metabolic pathway.

For example, in silico studies on other complex heterocyclic systems predict that interactions with specific CYP enzymes, such as CYP51, are crucial for their metabolic processing. researchgate.netjaptronline.com The specific metabolites formed from this compound would depend on its binding orientation within the active sites of various CYP isoforms.

Table 2: Predicted Metabolic Pathways for this compound
Potential Metabolic ReactionLocation on MoleculePrimary Enzyme Family Involved
Aromatic HydroxylationIndole Ring (C2, C5, C6, C7)Cytochrome P450 (e.g., CYP1A2, CYP3A4)
Aliphatic HydroxylationPiperidine RingCytochrome P450 (e.g., CYP2D6, CYP3A4)
N-dealkylation (if substituted)Piperidine NitrogenCytochrome P450
GlucuronidationIndole N-H or hydroxylated metabolitesUGTs (UDP-glucuronosyltransferases)

Theoretical Excretion Pathways and Membrane Permeability

The final stage of a drug's journey through the body is its excretion. Computational models also offer insights into how a compound and its metabolites are likely to be eliminated and their ability to cross biological membranes.

Prediction of Excretion Routes: Excretion is closely linked to a compound's physicochemical properties, such as its solubility and ionization state. Highly water-soluble metabolites are typically excreted via the kidneys into the urine. Less soluble or larger metabolites are often eliminated through the bile into the feces. Given that the metabolism of this compound is predicted to produce more polar, hydroxylated, and potentially conjugated metabolites, renal excretion is expected to be a significant pathway.

Membrane Permeability: Membrane permeability is a key factor in not only absorption but also distribution into tissues and cells, as well as excretion. In silico models predict permeability through barriers like the Caco-2 cell monolayer (an indicator of intestinal permeability) and the blood-brain barrier. nih.gov The relationship between lipophilicity (logP) and permeability is often parabolic, where optimal permeability is achieved within a specific logP range. nih.gov For cyclic peptide structures, which share some conformational constraints with heterocyclic systems, it has been shown that achieving high permeability requires a balance of properties that allow the molecule to adopt specific conformations to shield its polar groups from the non-polar lipid bilayer. nih.gov While not a peptide, the conformational flexibility of the piperidine ring in this compound could similarly influence its membrane transit.

Table 3: Theoretical Excretion and Permeability Profile
ParameterTheoretical PredictionGoverning Factors
Primary Excretion RouteRenal (for polar metabolites)Water solubility of metabolites, molecular weight
Caco-2 PermeabilityPredicted to be moderate to highLipophilicity (logP), Polar Surface Area (TPSA), Hydrogen Bonding
P-glycoprotein (P-gp) SubstratePossibleStructural motifs recognized by efflux transporters
Blood-Brain Barrier (BBB) PermeabilityPossible, but needs specific optimizationLow TPSA, optimal logP, lack of P-gp substrate activity

Analytical Research Techniques and Method Development for R 4 3 Piperidinyl 1h Indole

Chromatographic Methods for Research Sample Analysis and Purification

Chromatography is a cornerstone for the separation and analysis of (R)-4-(3-Piperidinyl)-1H-indole and its related derivatives. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be purification, purity assessment, or metabolite identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity and concentration of this compound in research samples. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing indole (B1671886) compounds. nih.gov In a typical RP-HPLC setup, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. cetjournal.itptfarm.pl

Method development involves optimizing mobile phase composition, flow rate, and column temperature to achieve a good separation of the main compound from any impurities or synthetic byproducts. cetjournal.it Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a range of polarities. nih.gov Detection is commonly performed using a UV detector, as the indole ring possesses a strong chromophore that absorbs UV light. ptfarm.pl For quantitative analysis, a calibration curve is constructed by running standards of known concentrations to correlate peak area with the concentration of the analyte. nih.gov This technique was successfully used to determine the diastereomeric ratio of precursors to related (R)-3-(piperidin-3-yl)-1H-indole derivatives during their synthesis. nih.govnih.gov

ParameterTypical ConditionPurpose
Column C18 or C8, 5 µm particle sizeStationary phase for reversed-phase separation.
Mobile Phase Acetonitrile/Water or Methanol/Phosphate BufferEluent to carry the sample through the column.
Elution Mode Gradient or IsocraticControls the separation resolution over time.
Flow Rate 0.5 - 1.5 mL/minAffects retention time and peak shape.
Detection UV at ~220 nm or 280 nmDetects the indole chromophore for quantification.
Temperature 25-40 °CInfluences retention time and separation efficiency.

This table presents typical parameters for the HPLC analysis of indole-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification in Preclinical Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for identifying metabolites of this compound in preclinical studies, such as those involving incubation with liver microsomes or analysis of biological fluids. nih.gov GC-MS combines the separation capability of gas chromatography with the detection and identification power of mass spectrometry. chemrxiv.org

Due to the polarity and low volatility of this compound and its potential metabolites (e.g., hydroxylated or N-oxidized species), derivatization is a mandatory step before GC analysis. ucdavis.edu A common procedure involves silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert polar -NH and -OH groups into nonpolar and thermally stable trimethylsilyl (B98337) (TMS) ethers and amines. ucdavis.edu

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. The fragmentation pattern, which is highly reproducible under electron ionization (EI), acts as a molecular fingerprint that can be compared against spectral libraries for metabolite identification. nih.govnih.gov

StepDescriptionKey Considerations
1. Sample Extraction Isolation of metabolites from biological matrix (e.g., plasma, urine, microsomes).Use of liquid-liquid extraction or solid-phase extraction (SPE).
2. Derivatization Chemical modification to increase volatility and thermal stability.Typically silylation (e.g., with MSTFA) to cap polar N-H and O-H groups. ucdavis.edu
3. GC Separation Separation of derivatized metabolites on a capillary column (e.g., DB-5ms).Temperature programming is used to elute a wide range of metabolites.
4. MS Detection Ionization (typically Electron Ionization at 70 eV) and mass analysis.Provides retention time and a fragmentation pattern for identification. nih.gov
5. Data Analysis Comparison of mass spectra with known libraries (e.g., NIST) and fragmentation principles.Identification of metabolites based on characteristic mass fragments.

This table outlines the general workflow for GC-MS-based metabolite identification.

Chiral Chromatography for Enantiomeric Purity Assessment in Synthetic Research

The biological activity of chiral molecules often resides in a single enantiomer. mdpi.com Therefore, assessing the enantiomeric purity of this compound is crucial. Chiral chromatography is the gold standard for this purpose, allowing for the separation and quantification of the (R)- and (S)-enantiomers. mdpi.com

This separation is achieved using a chiral stationary phase (CSP). CSPs are typically based on chiral selectors, such as derivatized polysaccharides (e.g., cellulose (B213188) or amylose), macrocyclic glycopeptides, or Pirkle-type phases, which can form transient, diastereomeric complexes with the enantiomers of the analyte. mdpi.comresearchgate.net The differing stability of these complexes leads to different retention times for the two enantiomers, enabling their separation. researchgate.net

Method development involves screening various CSPs and mobile phases (normal-phase, polar organic, or reversed-phase) to find conditions that provide baseline resolution (Rs > 1.5). mdpi.com In a successful separation, two distinct peaks corresponding to the (R)- and (S)-enantiomers will be observed. The enantiomeric excess (% ee) can then be calculated from the relative peak areas. An indirect method, involving derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column, is also a viable strategy used for related indole compounds. nih.govnih.gov

ParameterTypical ConditionRationale
Column (CSP) Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD)Provides a chiral environment for enantioselective interactions. researchgate.net
Mobile Phase Heptane/Isopropanol/Ethanol (Normal Phase)Mobile phase composition is critical for achieving separation. mdpi.com
Modifier Diethylamine (DEA) or Trifluoroacetic Acid (TFA)Often added in small amounts to improve peak shape for basic or acidic analytes.
Flow Rate 0.5 - 1.0 mL/minOptimized for best resolution and analysis time.
Detection UV at ~220 nm or 280 nmStandard detection method for indole compounds.
Temperature Ambient or controlled (e.g., 25 °C)Can significantly influence chiral recognition and separation.

This table shows representative conditions for the chiral HPLC separation of enantiomers.

Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. jchps.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive structural information. researchgate.net

¹H NMR: This experiment identifies all the unique proton environments in the molecule. slideshare.net For this compound, one would expect to see distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, and the aliphatic protons on the piperidine (B6355638) ring. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal provide clues about its electronic environment and neighboring protons. jchps.com

¹³C NMR: This experiment detects the unique carbon atoms in the molecule, confirming the carbon skeleton. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the indole and piperidine fragments and confirming their point of attachment. researchgate.netresearchgate.net

The spectra for derivatives of 3-(piperidin-3-yl)-1H-indole have been shown to be consistent with their determined structures, confirming the utility of NMR for this class of compounds. nih.govnih.gov

Atom Position (Example)¹H Chemical Shift (δ, ppm) - Expected Range¹³C Chemical Shift (δ, ppm) - Expected RangeKey NMR Correlations (HMBC)
Indole N-H 10.0 - 11.5N/ACorrelations to C2, C3, C7a
Indole Aromatic C-H 6.5 - 7.6100 - 140Protons correlate to adjacent and tertiary carbons within the indole ring.
Piperidine N-H 1.5 - 3.0N/ACorrelations to piperidine ring carbons (C2', C6').
Piperidine C-H (aliphatic) 1.5 - 3.525 - 60Protons on the piperidine ring show COSY correlations with each other.
Indole-Piperidine Linkage N/AN/AHMBC correlation from piperidine H3' to indole C4 and C5.

This table provides expected NMR chemical shift ranges and key correlations for the structural elucidation of this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight and deduce the structure of a compound through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the accurate mass of the molecular ion. nih.gov This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. nih.gov

When coupled with a fragmentation technique (e.g., collision-induced dissociation in MS/MS), the molecule breaks apart in a predictable manner. The resulting fragment ions provide structural information. For this compound, key fragmentations would be expected to occur at the weakest bonds or lead to stable fragments. miamioh.edu Common fragmentation pathways for related structures include:

α-cleavage: The bond adjacent to the piperidine nitrogen can break, leading to the loss of radicals and the formation of a stable iminium ion. miamioh.eduyoutube.com

Cleavage of the piperidine ring: The piperidine ring itself can undergo fragmentation. miamioh.edu

Loss of small neutral molecules: Fragmentation of the indole ring system can occur, though it is generally more stable.

Analysis of these fragmentation patterns, as has been done for other prenylated indole derivatives, helps to confirm the connectivity of the piperidine and indole rings. nih.gov

Ion TypeExpected m/z (for C₁₃H₁₆N₂)Fragmentation Pathway
Molecular Ion [M+H]⁺ 201.1386(Protonated molecule)
Fragment 1 [M - C₄H₈N]⁺Cleavage within the piperidine ring.
Fragment 2 [M - C₅H₁₀N]⁺Loss of the entire piperidine substituent via cleavage at the C-C bond.
Fragment 3 [C₈H₇N]⁺Indole core fragment.

This table illustrates expected m/z values for the parent ion and potential major fragments of this compound in a high-resolution mass spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The indole chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. Studies on related indole derivatives have shown that the electronic absorption spectra can be influenced by substituents on the indole ring and the solvent environment. researchgate.net For instance, the formation of charge-transfer complexes, which can be observed in mixtures of certain indole derivatives, can lead to new absorption bands in the visible region. researchgate.net This technique is particularly useful for monitoring reactions and assessing the purity of the compound.

Spectroscopic TechniqueTypical Application for this compoundExpected Observations
Infrared (IR) Functional group identificationN-H stretching (indole), C-H stretching (aromatic, piperidine), C-N stretching
UV-Visible (UV-Vis) Electronic transition analysis, purity assessmentCharacteristic indole chromophore absorption bands in the UV region

Crystallography and Structural Biology Applications

Crystallographic techniques are paramount for determining the precise three-dimensional arrangement of atoms in this compound and its complexes with biological macromolecules.

X-ray crystallography is the gold standard for elucidating the absolute configuration and solid-state conformation of chiral molecules like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed.

Systematic studies using single-crystal X-ray crystallography have been instrumental in determining the molecular structure of racemic and enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov For instance, research has described the synthesis and crystallographic analysis of various derivatives, confirming their absolute configurations. nih.govmdpi.com These studies reveal crucial details about bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformational preferences. The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

Crystallographic ParameterSignificance for this compound
Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions Defines the size and shape of the repeating unit in the crystal.
Absolute Configuration Confirms the (R)-stereochemistry at the chiral center.
Intermolecular Interactions Reveals how molecules are arranged in the solid state.

To understand the mechanism of action of this compound at a molecular level, co-crystallization with its target proteins is a powerful technique. This involves forming a crystal of the protein-ligand complex and then using X-ray diffraction to determine its three-dimensional structure. The resulting model provides a detailed picture of the binding pocket, the specific interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes the protein undergoes upon ligand binding.

While specific co-crystallization data for this compound is not widely published, studies on related indole derivatives binding to their protein targets highlight the utility of this approach. For example, the co-crystallization of indole derivatives with tubulin has provided insights into their mechanism as microtubule polymerization inhibitors. nih.gov Similarly, co-crystallization studies of other piperidine-containing compounds with their target enzymes have been crucial in structure-based drug design. nih.gov

Bioanalytical Method Development for In Vitro and In Vivo Preclinical Samples

The development of robust and sensitive bioanalytical methods is essential for quantifying this compound and its metabolites in biological matrices such as plasma, tissue homogenates, and cell lysates. These methods are critical for pharmacokinetic and pharmacodynamic studies during preclinical development.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the most common and powerful technique for this purpose. The development of such a method involves several key steps:

Sample Preparation: This step aims to extract the analyte from the complex biological matrix and remove interfering substances. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed.

Chromatographic Separation: An appropriate HPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous components and potential metabolites.

Mass Spectrometric Detection: The mass spectrometer is optimized for the detection of this compound. This includes selecting the appropriate ionization mode (e.g., electrospray ionization) and monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM) for high selectivity and sensitivity.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. Parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) are determined. researchgate.net

While a specific validated bioanalytical method for this compound is not detailed in the available literature, methods for other indole derivatives have been developed and validated with high sensitivity and wide dynamic ranges. researchgate.net

Bioanalytical Method ParameterTypical Requirements for Preclinical Studies
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) In the low ng/mL to pg/mL range
Limit of Quantification (LOQ) In the low ng/mL to pg/mL range
Accuracy & Precision Within ±15% (±20% at LOQ)
Recovery Consistent and reproducible

Future Directions in Research and Therapeutic Potential Exploration of R 4 3 Piperidinyl 1h Indole

Identification of Novel Target Receptors or Pathways for (R)-4-(3-Piperidinyl)-1H-indole

While piperidinyl-indole derivatives are often associated with dopamine (B1211576) and serotonin (B10506) receptors, a crucial future direction is to investigate novel biological targets to uncover new therapeutic applications. The structural alerts within the molecule suggest potential interactions with a range of receptors and pathways beyond its presumed primary targets. Research into structurally related indole (B1671886) and piperidine (B6355638) compounds has revealed activities against targets involved in inflammation, metabolic disease, and infectious diseases.

Exploratory screening of this compound against a broad panel of receptors and enzymes is warranted. Based on the activities of similar scaffolds, potential novel target classes could include:

Chemokine Receptors: A series of piperidine-4-yl-1H-indoles has been identified as antagonists of the CC chemokine receptor-3 (CCR3), a key player in eosinophil-driven inflammation, suggesting a potential role in asthma or other allergic diseases. news-medical.net Investigating the affinity of this compound for CCR3 and other chemokine receptors like CCR5 or CXCR4 could open new avenues in immunology.

Nuclear Receptors: A potent farnesoid X receptor (FXR) agonist, LY2562175, features a piperidinyl-isoxazole system linked to an indole core, highlighting the potential for this scaffold to modulate metabolic pathways. sciencedaily.com Screening for activity at FXR and other "metabolic" nuclear receptors could reveal applications in dyslipidemia and non-alcoholic fatty liver disease. sciencedaily.com

Inflammasome Pathways: Scaffolds containing a piperidine moiety have been developed as inhibitors of the NLRP3 inflammasome, a critical component of the innate immune system implicated in a variety of inflammatory disorders. ace-therapeutics.com

Anti-Infective Targets: A series of 3-piperidin-4-yl-1H-indoles, isomers of the core structure of interest, were identified as having antimalarial activity against Plasmodium falciparum. naasonscience.com This finding suggests that this compound could be evaluated for activity against parasitic or other infectious diseases.

Potential Target ClassSpecific Example(s)Associated Therapeutic AreaRationale Based on Similar Scaffolds
Chemokine ReceptorsCCR3, CCR5, CXCR4Inflammation, Autoimmune Disorders, HIVPiperidine-4-yl-1H-indoles show CCR3 antagonism. news-medical.net
Nuclear ReceptorsFarnesoid X Receptor (FXR)Metabolic Diseases (e.g., Dyslipidemia)A piperidinyl-indole derivative acts as an FXR agonist. sciencedaily.com
Inflammasome PathwaysNLRP3Inflammatory DisordersPiperidine-containing compounds can inhibit the NLRP3 inflammasome. ace-therapeutics.com
Anti-Infective TargetsPlasmodium falciparum enzymesInfectious Diseases (e.g., Malaria)3-piperidin-4-yl-1H-indoles exhibit antimalarial properties. naasonscience.com

Exploration of Combination Therapies with Existing Research Compounds in Preclinical Settings

Investigating this compound in combination with other research compounds could reveal synergistic effects and provide a basis for novel therapeutic strategies. The rationale for combination therapies often involves targeting multiple nodes in a disease pathway or engaging complementary mechanisms of action. Preclinical studies could explore combinations based on the compound's established or newly identified targets.

For instance, if the compound is confirmed as a dopamine D2 receptor modulator, its combination with compounds targeting other neurotransmitter systems could be explored for neuropsychiatric disorders. The antipsychotic lumateperone, for example, modulates dopamine, serotonin, and glutamate neurotransmission simultaneously. nih.gov Preclinical studies could therefore pair this compound with selective serotonin reuptake inhibitors (SSRIs) or NMDA receptor modulators.

If novel activities are discovered, further combination strategies can be devised. For example:

If active as an anti-inflammatory agent (e.g., via CCR3): Combination with a corticosteroid or a leukotriene receptor antagonist could be tested in models of asthma.

If active as a metabolic modulator (e.g., via FXR): Combination with a statin or a PCSK9 inhibitor could be evaluated in preclinical models of dyslipidemia.

The primary goal of these preclinical combination studies would be to determine if the combination leads to enhanced efficacy, a reduction in the required dose of one or both agents, or the mitigation of potential side effects.

Hypothesized Primary Action of this compoundPotential Combination Compound ClassTherapeutic RationalePreclinical Model
Dopamine D2 Receptor ModulatorSerotonin Receptor Modulators (e.g., 5-HT2A antagonists)Synergistic effect on psychosis by targeting multiple neurotransmitter systems.Rodent models of schizophrenia (e.g., PCP-induced psychosis)
CCR3 AntagonistCorticosteroidsEnhanced anti-inflammatory effect in respiratory diseases.Ovalbumin-induced asthma models in mice
FXR AgonistStatins (HMG-CoA Reductase Inhibitors)Comprehensive lipid profile management.Diet-induced hyperlipidemia models in rodents nih.gov

Development of Advanced In Vitro and In Vivo Preclinical Models for Deeper Understanding

To gain a more profound understanding of the compound's mechanism of action and therapeutic potential, it is crucial to move beyond standard cell lines and animal models. The development and use of advanced preclinical models can provide more translationally relevant data.

In Vitro Models: The use of human induced pluripotent stem cell (iPSC)-derived models is a key future direction. For CNS applications, iPSCs from patients with specific neurological disorders can be differentiated into neurons and glia to create "disease-in-a-dish" platforms. A significant advancement would be the use of cerebral organoids, which are 3D cultures that mimic aspects of human brain development and complexity. news-medical.netsciencedaily.comnih.gov Recent developments include organoid models incorporating microglia to study neuroinflammation, which would be invaluable for testing a compound with potential immunomodulatory effects. nih.govrsc.org

In Vivo Models: Standard rodent models are essential but have limitations. The use of humanized mouse models, where components of the mouse's biological systems are replaced with their human counterparts, can bridge the gap between preclinical and clinical research. nih.govtaconic.com For instance, if the compound targets the human immune system, mice engrafted with human immune cells would provide a more accurate assessment of its effects. nih.govtaconic.comnih.gov For CNS research, xenografting of human neuronal progenitor cells into the mouse brain can create chimeric models to study human neuronal development and disease in an in vivo context. scispace.com If metabolic effects are identified, diet-induced obesity models in specific rodent strains that more closely mimic human metabolic syndrome will be crucial. nih.govscielo.br

Innovative Synthetic Approaches for Enhanced Scalability or Sustainability in Research Production

The ability to produce this compound and its analogues efficiently, stereoselectively, and sustainably is critical for extensive preclinical research. Future work should focus on developing innovative synthetic routes that improve upon existing methods.

One published approach for creating chiral 3-(piperidin-3-yl)-1H-indole derivatives involves the N-alkylation of racemic indoles with a chiral auxiliary, followed by diastereomer separation and subsequent removal of the auxiliary. nih.gov While effective for producing enantiomerically pure compounds, this method can be labor-intensive.

Future synthetic research could focus on:

Asymmetric Catalysis: Developing a catalytic asymmetric synthesis would be a significant advancement, avoiding the need for chiral auxiliaries and resolutions. This could involve asymmetric hydrogenation of a suitable precursor or a transition-metal-catalyzed asymmetric coupling reaction to form the chiral piperidine ring or the indole-piperidine bond.

Flow Chemistry: Implementing continuous flow synthesis could enhance scalability, safety, and reproducibility compared to traditional batch processing.

Green Chemistry Principles: Optimizing the synthesis to use less hazardous solvents, reduce the number of steps (improving atom economy), and utilize more sustainable reagents will be important for long-term research and development.

Novel Cyclization Strategies: Research into new methods for constructing the functionalized indole core, such as the one-pot Sonogashira coupling/NaOH-mediated cyclization developed from 2,3-dihalophenols, could provide more efficient access to diverse starting materials for analogue synthesis. nih.gov

Computational Design of Next-Generation Analogues with Improved Preclinical Profiles

Computational chemistry and molecular modeling are indispensable tools for rationally designing next-generation analogues of this compound. The goal is to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Structure-based drug design (SBDD) can be employed if the crystal structure of the target receptor is known. Docking studies can predict the binding poses of this compound and guide modifications to enhance affinity and selectivity. rsc.org For instance, understanding the interactions that confer D3 versus D2 receptor selectivity in related ligands can inform the design of more selective compounds. rsc.org

Ligand-based drug design (LBDD) methods are useful when a high-resolution structure of the target is unavailable.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method can be used to build a predictive model that correlates the chemical structures of a series of analogues with their biological activity. nih.gov

Pharmacophore Modeling: This involves identifying the key chemical features responsible for biological activity, which can then be used to screen virtual libraries for new scaffolds or to guide the design of novel analogues.

These computational approaches can help prioritize which analogues to synthesize, saving time and resources. The ultimate aim is to design compounds with optimized preclinical profiles, such as enhanced target engagement, reduced off-target activity, and favorable pharmacokinetic properties.

Computational ApproachDescriptionApplication for this compound Analogues
Molecular Docking (SBDD)Predicts the preferred orientation of a molecule when bound to a target receptor.Optimize interactions with the target's binding pocket to improve potency and selectivity (e.g., D3 vs. D2). rsc.org
3D-QSAR (LBDD)Correlates the 3D properties of molecules with their biological activity to build a predictive model. nih.govGuide the modification of the scaffold to enhance activity based on steric and electrostatic fields.
Pharmacophore Modeling (LBDD)Identifies the essential 3D arrangement of functional groups required for biological activity.Design novel analogues that retain key interacting features while improving other properties.
Fragment-Based Drug Design (FBDD)Designs lead compounds by linking small molecular "fragments" that bind to the target.Systematically build novel analogues by exploring modifications to different parts of the molecule.

Translation of Preclinical Findings to Novel Research Hypotheses for Future Investigation

Each preclinical finding should be used to build and refine a translational research strategy. The ultimate goal is to generate robust data packages that can support novel hypotheses for future investigation.

For example:

Finding: The compound shows high affinity for the CCR3 receptor in vitro.

Translation to Hypothesis: this compound may ameliorate eosinophilic inflammation in vivo. This leads to the design of studies in animal models of allergic asthma to test this hypothesis.

Finding: Computational modeling predicts that adding a specific substituent to the indole nitrogen will increase selectivity for the D3 over the D2 dopamine receptor.

Translation to Hypothesis: The newly designed analogue will exhibit a preclinical profile with reduced risk of extrapyramidal side effects compared to the parent compound. This prompts the synthesis of the analogue and its evaluation in relevant behavioral and safety pharmacology models.

Finding: In a co-culture model of iPSC-derived neurons and microglia, the compound reduces the release of pro-inflammatory cytokines.

Translation to Hypothesis: this compound may have neuroprotective effects in diseases with a significant neuroinflammatory component, such as Parkinson's or Alzheimer's disease. This would justify its evaluation in transgenic mouse models of these diseases.

By systematically translating preclinical data into testable research hypotheses, the investigation into this compound can progress logically from initial discovery toward a deeper understanding of its full therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for (R)-4-(3-Piperidinyl)-1H-indole, and how is stereochemical purity validated?

Answer:
The synthesis typically involves multi-step organic reactions, such as cyclization or coupling strategies. For example, indole derivatives are often synthesized via cyclization of substituted propenones with guanidine hydrochloride in the presence of sodium isopropoxide, followed by chiral resolution to isolate the (R)-enantiomer . Structural validation employs:

  • FTIR to confirm functional groups (e.g., NH stretches at ~3400 cm⁻¹ for indole and piperidine).
  • ¹H/¹³C NMR to verify regiochemistry (e.g., indole H-2 proton at δ 7.2–7.4 ppm; piperidinyl protons at δ 1.5–3.0 ppm).
  • Chiral HPLC or polarimetry to ensure enantiomeric excess ≥95% .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:
Initial screening focuses on target-agnostic assays:

  • Kinase inhibition profiling using radiometric or fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
  • Receptor binding studies (e.g., 5-HT7 receptor binding assays via competitive displacement of radiolabeled ligands, IC50 determination) .
  • Cell viability assays (MTT/XTT) in cancer or neuronal cell lines to identify cytotoxic or proliferative effects.
  • Solubility and stability tests in PBS/DMSO to optimize formulation for downstream assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Answer:
SAR strategies include:

  • Systematic substitution : Introduce halogens (Cl, F) at the indole C-5/C-6 positions to enhance lipophilicity and receptor binding .
  • Piperidine modifications : Replace piperidinyl with pyrrolidinyl or azetidinyl to assess steric and electronic effects on target engagement .
  • Bioisosteric replacement : Substitute the indole core with benzimidazole or azaindole to improve metabolic stability .
  • Pharmacokinetic profiling : Use LC-MS to measure plasma half-life and tissue distribution in rodent models .

Advanced: What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

  • Reproducibility checks : Replicate experiments using independently synthesized batches (purity ≥95% by HPLC) .
  • Orthogonal assays : Validate kinase inhibition via both radiometric and luminescence-based methods.
  • Crystallographic analysis : Resolve binding modes via X-ray co-crystallography with target proteins (e.g., kinases, GPCRs) .
  • Meta-analysis : Compare data across studies using standardized IC50/EC50 normalization protocols .

Advanced: How are in vivo efficacy and neurotoxicity evaluated for this compound in CNS disorder models?

Answer:

  • Efficacy models :
    • Morris water maze or novel object recognition in rodents to assess cognitive enhancement (5-HT7-dependent pathways) .
    • MPTP-induced Parkinson’s model to evaluate neuroprotective effects via tyrosine hydroxylase immunohistochemistry.
  • Toxicity screening :
    • Open-field tests for locomotor activity changes.
    • Serum biomarkers (ALT, AST) and histopathology to detect hepatotoxicity .

Advanced: What computational approaches predict off-target interactions of this compound?

Answer:

  • Molecular docking : Screen against PubChem’s BioAssay database using AutoDock Vina to identify potential off-targets (e.g., adrenergic receptors, sigma-1) .
  • Machine learning : Train QSAR models on ChEMBL data to predict CYP450 inhibition or hERG channel binding.
  • Proteome-wide docking : Use AlphaFold2-predicted structures to assess binding to understudied targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.